PLX73086
CAS No.:
Cat. No.: VC1564504
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
IUPAC Name | N/A |
---|---|
Appearance | Solid powder |
Introduction
Chemical Properties and Mechanism of Action
PLX73086 belongs to the class of small molecule inhibitors that selectively target the colony-stimulating factor 1 receptor (CSF1R). This receptor, also known as macrophage colony-stimulating factor receptor (M-CSFR) and CD115 (cluster of differentiation 115), is a cell-surface receptor for the ligand colony stimulating factor 1 (CSF1). Upon administration, PLX73086 binds to CSF1R with high affinity, effectively blocking CSF1R activation and subsequent signaling cascades. This inhibition disrupts critical survival and proliferation signals in CSF1R-dependent cells, particularly macrophages in peripheral tissues.
Target Specificity
PLX73086 demonstrates significant selectivity for CSF1R compared to other kinases, making it a valuable tool for studying CSF1R-mediated processes. The compound shares structural similarities with other CSF1R inhibitors like PLX3397 and PLX5622 but possesses distinctive pharmacokinetic properties . Unlike its analogs, PLX73086 is characterized by its inability to cross the blood-brain barrier, which creates unique research applications where peripheral effects need to be isolated from central effects .
Signal Transduction Inhibition
The primary mechanism of action involves the inhibition of CSF1R-mediated signaling pathways. When PLX73086 binds to CSF1R, it prevents the receptor's activation by its ligand CSF1, blocking downstream phosphorylation events and signal transduction. This disruption leads to inhibition of survival pathways in CSF1R-dependent cells, particularly affecting tumor-associated macrophages (TAMs) in cancer models.
Pharmacological Profile
Blood-Brain Barrier Impermeability
A defining characteristic of PLX73086 is its inability to penetrate the blood-brain barrier, distinguishing it from other CSF1R inhibitors like PLX3397 and PLX5622 . This property has been specifically utilized in research protocols to differentiate the effects of peripheral macrophage depletion from central microglial depletion . The blood-brain barrier impermeability has been confirmed through multiple experimental studies comparing its effects to brain-penetrant CSF1R inhibitors .
Tissue Distribution and Cellular Effects
When administered (typically in a formulated diet), PLX73086 primarily affects CSF1R-expressing cells in peripheral tissues. After 14 days of administration, significant depletion of macrophages is observed in multiple organs including the liver, lung, spleen, and kidney . Importantly, while peripheral macrophage populations are substantially reduced, brain microglia remain unaffected, confirming the compound's inability to cross the blood-brain barrier .
Research Applications
Differentiating Peripheral vs. Central CSF1R-Mediated Effects
A primary research application of PLX73086 is in studies requiring differentiation between peripheral macrophage and central microglial contributions to disease processes. By selectively depleting peripheral macrophages while leaving brain microglia intact, researchers can attribute observed effects more precisely .
Anesthesia Response Studies
In recent investigations, PLX73086 has been utilized to understand the role of peripheral macrophages versus central microglia in general anesthesia responses. In one notable study, mice treated with PLX73086 (peripheral macrophage-depleted but with intact brain microglia) displayed similar general anesthetic responses as naïve mice when treated with various anesthetics including pentobarbital, propofol, chloral hydrate, and ketamine . The only exception was a delayed return of righting reflex (RORR) in pentobarbital-treated mice . These findings helped researchers conclude that microglial depletion, rather than macrophage depletion, leads to resistance to general anesthesia.
Tauopathy Research
PLX73086 has also been employed in tauopathy research to distinguish between peripheral and central contributions to tau pathology. Studies with the Tg2541 tauopathy mouse model demonstrated that chronic treatment with PLX73086 had no significant effect on microglial markers (Iba1 and P2yr12) or levels of pathogenic tau forms (tau-prions, pTau[S396], pTau[T231]) in mouse forebrains or hindbrains . This evidence indicated that the therapeutic effects of brain-penetrant CSF1R inhibitors on tau pathology are primarily due to their central actions on microglia rather than effects on peripheral macrophages .
Comparative Analysis with Other CSF1R Inhibitors
Comparison with Brain-Penetrant Inhibitors
PLX73086 shares structural similarities with brain-penetrant CSF1R inhibitors such as PLX3397 and PLX5622 but differs in its pharmacokinetic profile, specifically its inability to cross the blood-brain barrier . This key difference has been exploited in research paradigms to separate peripheral from central effects of CSF1R inhibition.
Differential Effects in Disease Models
In tauopathy models, the differential effects between PLX73086 and brain-penetrant inhibitors have revealed important mechanistic insights. While brain-penetrant CSF1R inhibitors reduced pathogenic tau and improved survival in female Tg2541 mice, PLX73086 had no effect on tau pathology, indicating that the therapeutic benefits were due to central rather than peripheral actions .
Table 1: Comparison of Effects Between PLX73086 and Brain-Penetrant CSF1R Inhibitors
Parameter | PLX73086 | Brain-Penetrant Inhibitors (PLX3397/PLX5622) |
---|---|---|
Blood-Brain Barrier Penetration | No | Yes |
Effect on Brain Microglia | No significant effect | Significant depletion |
Effect on Peripheral Macrophages | Significant depletion | Significant depletion |
Impact on Tau Pathology | No significant effect | Reduction in pathogenic tau forms |
NfL Elevation in Plasma | No | Yes (in male mice) |
Excitotoxicity Risk | Not observed | Observed in male mice at high exposure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume